molecular formula C4H9NOS B1523114 4-Hydroxybutanethioamide CAS No. 936850-78-1

4-Hydroxybutanethioamide

Cat. No.: B1523114
CAS No.: 936850-78-1
M. Wt: 119.19 g/mol
InChI Key: QWNXPRSJULWBKU-UHFFFAOYSA-N
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Description

4-Hydroxybutanethioamide is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybutanethioamide typically involves the introduction of a thioamide group into a precursor molecule. One common method is the reaction of 4-hydroxybutanoic acid with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybutanethioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxobutanethioamide.

    Reduction: The thioamide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include 4-oxobutanethioamide, 4-aminobutanethioamide, and various substituted derivatives .

Scientific Research Applications

4-Hydroxybutanethioamide has several applications in scientific research:

Comparison with Similar Compounds

    Prothionamide: Used in the treatment of tuberculosis.

    Closthioamide: An antibiotic with a unique mode of action.

    Cycasthioamide: A natural product with potential anticancer properties.

    6-Thioguanine: Used in the treatment of leukemia.

    4-Thiouridine: A modified nucleoside with applications in RNA research.

Uniqueness: 4-Hydroxybutanethioamide is unique due to its combination of a hydroxyl group and a thioamide group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-hydroxybutanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c5-4(7)2-1-3-6/h6H,1-3H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNXPRSJULWBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=S)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybutanethioamide
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4-Hydroxybutanethioamide
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4-Hydroxybutanethioamide
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4-Hydroxybutanethioamide
Reactant of Route 5
4-Hydroxybutanethioamide
Reactant of Route 6
4-Hydroxybutanethioamide

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